molecular formula C19H19N3 B6348112 4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354936-33-6

4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6348112
CAS No.: 1354936-33-6
M. Wt: 289.4 g/mol
InChI Key: KNCPPCVZFKGCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features two phenyl groups substituted at the 4 and 6 positions of the pyrimidine ring, with additional methyl groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrimidin-2-amine: Lacks the additional methyl groups, resulting in different chemical properties and biological activities.

    6-Phenylpyrimidin-2-amine: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.

Uniqueness

4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-12-5-4-6-15(9-12)17-11-18(22-19(20)21-17)16-8-7-13(2)14(3)10-16/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCPPCVZFKGCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.